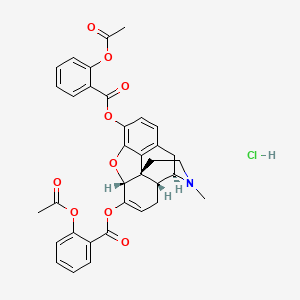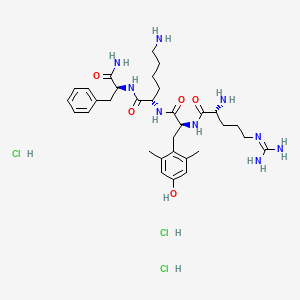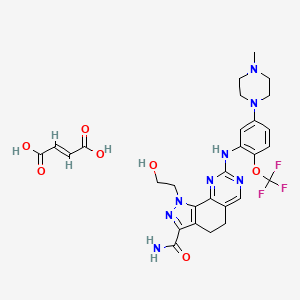
NMS-P937 fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Onvansertib fumarate is a highly specific inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase that plays a crucial role in cell division and proliferation. This compound has shown significant potential in the treatment of various cancers, particularly those with mutations in the KRAS gene. Onvansertib fumarate is currently under investigation in multiple clinical trials for its efficacy and safety in combination with other chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of onvansertib fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrazoloquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethoxyphenyl group: This step is typically achieved through nucleophilic substitution reactions.
Formation of the fumarate salt: The final step involves the reaction of onvansertib with fumaric acid to form the fumarate salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of onvansertib fumarate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Onvansertib fumarate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s pharmacokinetics.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of onvansertib fumarate.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of onvansertib fumarate, which can be used to study structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
Onvansertib fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical trials for the treatment of various cancers, including colorectal cancer, acute myeloid leukemia, and small cell lung cancer .
Industry: Potential use in the development of new cancer therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Onvansertib fumarate exerts its effects by selectively inhibiting polo-like kinase 1 (PLK1), a key regulatory enzyme involved in mitosis. By inhibiting PLK1, onvansertib fumarate induces mitotic arrest and apoptosis in cancer cells. This mechanism is particularly effective in cancers with overexpressed PLK1 or mutations in the KRAS gene .
Comparison with Similar Compounds
Volasertib: Another PLK1 inhibitor with similar mechanisms but different pharmacokinetic properties.
Rigosertib: A multi-kinase inhibitor that targets PLK1 among other kinases.
GSK461364: A selective PLK1 inhibitor with distinct chemical structure and activity profile
Uniqueness of Onvansertib Fumarate: Onvansertib fumarate stands out due to its high specificity for PLK1 and its demonstrated efficacy in combination with other chemotherapeutic agents. Its oral availability and manageable safety profile make it a promising candidate for further clinical development .
Properties
CAS No. |
1263293-37-3 |
|---|---|
Molecular Formula |
C28H31F3N8O7 |
Molecular Weight |
648.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H27F3N8O3.C4H4O4/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23;5-3(6)1-2-4(7)8/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LUEMEFHVOJNLJG-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


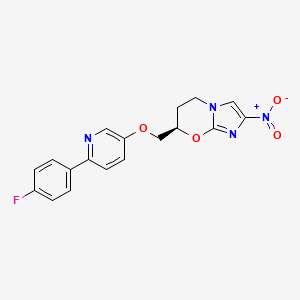
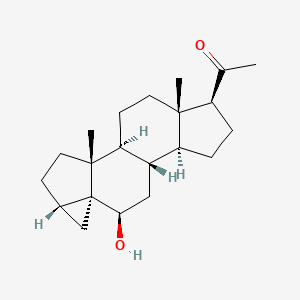
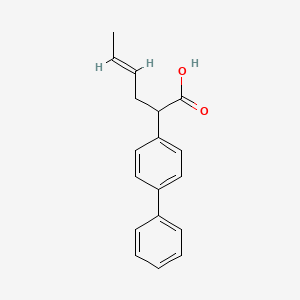

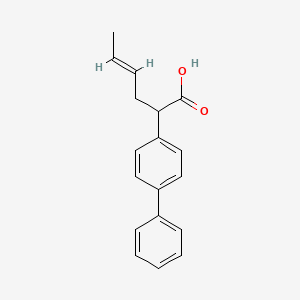

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)
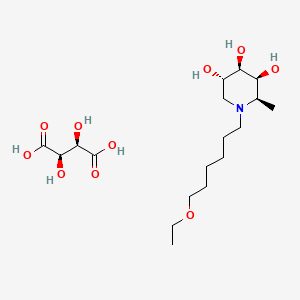
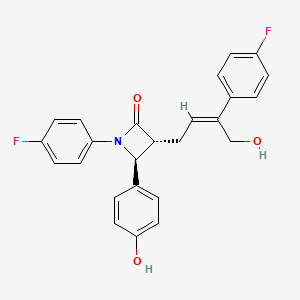
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)

